molecular formula C21H24N4O3S2 B11615978 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11615978
M. Wt: 444.6 g/mol
InChI Key: IEANAUUOQYHVAK-VBKFSLOCSA-N
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Description

3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound that features a unique combination of thiazolidine, pyrido[1,2-A]pyrimidine, and tetrahydrofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. The key steps may include:

  • Formation of the thiazolidine ring through a cyclization reaction.
  • Introduction of the pyrido[1,2-A]pyrimidine core via condensation reactions.
  • Functionalization with the tetrahydrofuran moiety through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

  • Use of catalysts to accelerate reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine and pyrido[1,2-A]pyrimidine moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Use as a probe to study biological pathways.

Medicine

    Therapeutics: Investigation of its potential as a therapeutic agent for various diseases.

    Diagnostics: Use in diagnostic assays due to its specific binding properties.

Industry

    Material Science: Application in the development of new materials with unique properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to the desired biological effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidines: Compounds with a similar thiazolidine ring structure.

    Pyrido[1,2-A]pyrimidines: Compounds with a similar pyrido[1,2-A]pyrimidine core.

    Tetrahydrofurans: Compounds containing the tetrahydrofuran moiety.

Uniqueness

The uniqueness of 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one lies in its combination of these three distinct structural elements, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H24N4O3S2

Molecular Weight

444.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O3S2/c1-2-3-9-25-20(27)16(30-21(25)29)12-15-18(22-13-14-7-6-11-28-14)23-17-8-4-5-10-24(17)19(15)26/h4-5,8,10,12,14,22H,2-3,6-7,9,11,13H2,1H3/b16-12-

InChI Key

IEANAUUOQYHVAK-VBKFSLOCSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)SC1=S

Origin of Product

United States

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